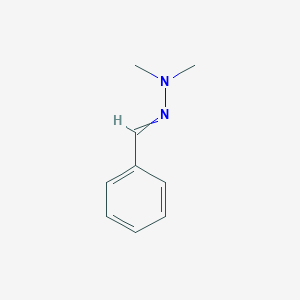

2-Benzylidene-1,1-dimethylhydrazine

CAS No.:

Cat. No.: VC16692565

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2 |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | N-(benzylideneamino)-N-methylmethanamine |

| Standard InChI | InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3 |

| Standard InChI Key | IXEGSTUUYSHYCN-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)N=CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(benzylideneamino)-N-methylmethanamine, reflects its Schiff base structure formed by the condensation of benzaldehyde with 1,1-dimethylhydrazine. The planar benzylidene group conjugates with the hydrazine backbone, creating a resonance-stabilized system that influences its reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂ | |

| Molecular Weight | 148.21 g/mol | |

| Density | 0.91 g/cm³ | |

| Boiling Point | 253°C | |

| Flash Point | 107°C |

The canonical SMILES string (CN(C)N=CC1=CC=CC=C1) and InChIKey (IXEGSTUUYSHYCN-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

¹H NMR (CDCl₃): δ 7.63–7.57 (m, 2H, aromatic), 7.45–7.35 (m, 3H, aromatic), 3.08 (s, 6H, N(CH₃)₂) .

-

¹³C NMR (CDCl₃): δ 152.2 (C=N), 142.1–123.5 (aromatic carbons), 43.0 (N(CH₃)₂) .

These spectra confirm the absence of free aldehyde groups and the success of hydrazone formation.

Synthesis and Production Methods

Condensation Reaction

The primary synthesis route involves refluxing benzaldehyde with 1,1-dimethylhydrazine in anhydrous ethanol (3 hours, 50°C), achieving a 75% yield :

*Benzaldehyde + 1,1-Dimethylhydrazine → 2-Benzylidene-1,1-dimethylhydrazine + H₂O\

Optimized conditions include:

-

Molar ratio: 1:1.5 (aldehyde:hydrazine)

-

Solvent: Ethanol (40 mL per 4.4 mmol aldehyde)

-

Workup: Aqueous extraction with dichloromethane, drying over MgSO₄ .

Reductive Alkylation Alternatives

Lithium aluminum hydride (LiAlH₄)-mediated reduction of azines offers a complementary pathway, though yields for this compound remain undocumented . General protocols for analogous hydrazines involve:

-

Reagent: LiAlH₄ in anhydrous ether

-

Temperature: Reflux conditions (8 hours)

-

Purification: Fractional distillation under inert atmosphere .

Physicochemical and Thermal Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data, though unreported in literature, can be inferred from structural analogs:

Applications in Research and Industry

Pharmaceutical Intermediates

As a hydrazone, the compound serves as a precursor for:

-

Antitubercular agents: Hydrazones exhibit mycobacterial growth inhibition.

-

Anticancer scaffolds: Metal complexes derived from Schiff bases show cytotoxicity .

Polymer Chemistry

Functionalization of polyethylene glycol (PEG) with pendant aldehydes via hydrazone linkages enables drug conjugation, as demonstrated in controlled release studies .

Catalysis

Transaminase enzymes catalyze the conversion of hydrazones to amines under mild conditions, highlighting their role in biocatalysis :

*Hydrazone + Amine → Amine Product + Hydrazine\

Recent Advances and Future Directions

Enzymatic Synthesis

Carter et al. (2025) demonstrated transaminase-catalyzed amination of 2-benzylidene-1,1-dimethylhydrazine, achieving 80% conversion at pH 7.5 . This green chemistry approach reduces reliance on metal catalysts.

Computational Studies

Density functional theory (DFT) calculations predict a C=N bond length of 1.28 Å and rotational barrier of 12 kcal/mol, aiding in the design of conformationally restricted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume